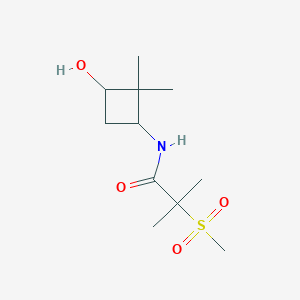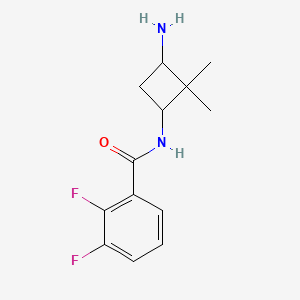![molecular formula C13H24N2O4 B6644594 3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid, commonly known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMBA is a synthetic analog of the natural amino acid, leucine, and has been found to have various biochemical and physiological effects.
作用機序
DMBA exerts its effects by activating the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a key regulator of protein synthesis and cell growth. DMBA has been found to increase the activity of mTOR, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects:
DMBA has been found to have various biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in various cell types. DMBA has also been found to increase the secretion of insulin and improve glucose metabolism in animal models.
実験室実験の利点と制限
DMBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, DMBA has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds. Additionally, the effects of DMBA may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on DMBA. One area of research is the investigation of the effects of DMBA on different cell types and under different experimental conditions. Another area of research is the development of new analogs of DMBA with improved activity and specificity. Additionally, the potential therapeutic applications of DMBA in the treatment of metabolic disorders such as diabetes and obesity should be explored.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMBA has been found to activate the mTOR pathway, leading to increased protein synthesis and cell growth. It has also been found to have various biochemical and physiological effects, including the regulation of insulin secretion and glucose metabolism. While DMBA has several advantages for lab experiments, it also has some limitations. Future research on DMBA should focus on investigating its effects on different cell types and under different experimental conditions, developing new analogs with improved activity and specificity, and exploring its potential therapeutic applications.
合成法
DMBA is synthesized through a multi-step process that involves the reaction of leucine with a series of reagents. The first step involves the protection of the amino group of leucine using a suitable protecting group. This is followed by the reaction of the carboxylic acid group with a coupling reagent to form an activated ester. The activated ester is then reacted with the protected amine to form the DMBA.
科学的研究の応用
DMBA has been used extensively in scientific research due to its potential applications in various fields. It has been used as a tool to study protein synthesis, protein degradation, and the regulation of gene expression. DMBA has also been used to investigate the role of leucine in the regulation of insulin secretion and glucose metabolism.
特性
IUPAC Name |
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-15(9(2)6-12(16)17)13(18)14-7-10(3)19-11(4)8-14/h9-11H,5-8H2,1-4H3,(H,16,17)/t9?,10-,11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFPLRKRERPVQH-FGWVZKOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(C)CC(=O)O)C(=O)N1C[C@H](O[C@H](C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)

![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)

![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)

![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)
